2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide
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Overview
Description
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide is a chemical compound belonging to the class of benzoxazinones[_{{{CITATION{{{1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4 ...](https://go.drugbank.com/drugs/DB07397). Benzoxazinones are organic compounds containing a benzene ring fused to an oxazine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom[{{{CITATION{{{_1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-(3-oxo-3,4-dihydro-2H-1,4 ...
Scientific Research Applications
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be studied for potential therapeutic effects.
Medicine: : It may be investigated for its potential use in drug development, particularly in the treatment of diseases.
Industry: : The compound can be used in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and propylamine.
Reaction Conditions: : The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under controlled temperature and pressure conditions.
Catalysts: : Catalysts, such as acid catalysts or bases, may be used to facilitate the reaction.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
The mechanism by which 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can be compared with other similar compounds, such as:
6-Amino-2H-1,4-benzoxazin-3(4H)-one: : This compound is structurally similar but lacks the propylacetamide group.
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide: : This compound has a thiazine ring instead of an oxazine ring.
Properties
IUPAC Name |
2-(6-amino-3-oxo-1,4-benzoxazin-4-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-5-15-12(17)7-16-10-6-9(14)3-4-11(10)19-8-13(16)18/h3-4,6H,2,5,7-8,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPESGHKOHHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)COC2=C1C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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